molecular formula C8H4N2OS B12855432 4-Mercaptobenzo[d]oxazole-2-carbonitrile

4-Mercaptobenzo[d]oxazole-2-carbonitrile

Cat. No.: B12855432
M. Wt: 176.20 g/mol
InChI Key: JIHLLWBAXLJIMT-UHFFFAOYSA-N
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Description

4-Mercaptobenzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features a benzoxazole ring fused with a mercapto group and a carbonitrile group

Preparation Methods

The synthesis of 4-Mercaptobenzo[d]oxazole-2-carbonitrile typically involves the use of 2-aminophenol as a precursor. The synthetic routes often include:

Chemical Reactions Analysis

4-Mercaptobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Mercaptobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Mercaptobenzo[d]oxazole-2-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of human carbonic anhydrases by binding to the enzyme’s active site, which contains a zinc ion coordinated by histidine residues . This binding inhibits the enzyme’s activity, leading to therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H4N2OS

Molecular Weight

176.20 g/mol

IUPAC Name

4-sulfanyl-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H4N2OS/c9-4-7-10-8-5(11-7)2-1-3-6(8)12/h1-3,12H

InChI Key

JIHLLWBAXLJIMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)N=C(O2)C#N

Origin of Product

United States

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